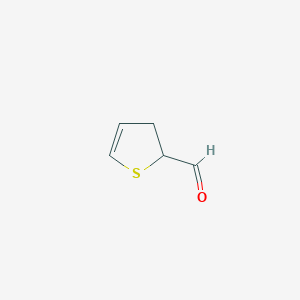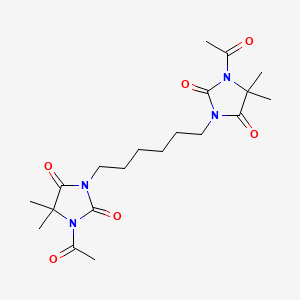![molecular formula C15H22O4 B15166802 [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid CAS No. 645403-84-5](/img/structure/B15166802.png)
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid: is an organic compound with the molecular formula C15H22O4. It belongs to the class of phenoxyacetic acid derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid typically involves the reaction of 2,6-dimethylphenol with butyl bromide in the presence of a base to form the butoxymethyl derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding phenolic derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Phenolic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acids.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a plant growth regulator.
- Studied for its effects on cellular processes and enzyme activities.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used in the development of drug delivery systems.
Industry:
- Utilized in the formulation of herbicides and pesticides.
- Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, as a plant growth regulator, it may influence the expression of genes involved in growth and development pathways.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different substituents.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar phenoxyacetic acid backbone.
Uniqueness:
- The presence of the butoxymethyl group in [4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid imparts unique physicochemical properties, such as increased lipophilicity and altered reactivity.
- Its specific substitution pattern allows for distinct interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
645403-84-5 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
2-[4-(butoxymethyl)-2,6-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C15H22O4/c1-4-5-6-18-9-13-7-11(2)15(12(3)8-13)19-10-14(16)17/h7-8H,4-6,9-10H2,1-3H3,(H,16,17) |
Clé InChI |
KPVQBRKVOPRMRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1=CC(=C(C(=C1)C)OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


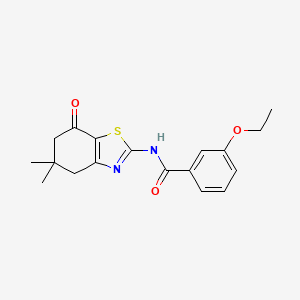

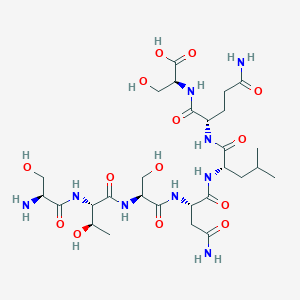
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
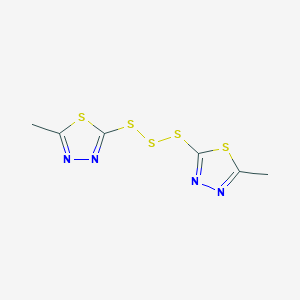
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
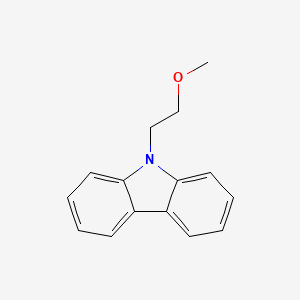
![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![2-Benzofurancarboxylic acid, 5-[bis(2-hydroxyethyl)amino]-, ethyl ester](/img/structure/B15166773.png)

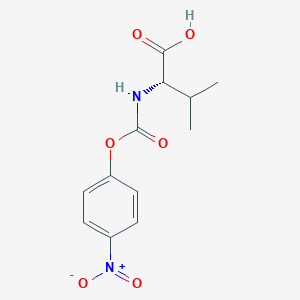
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
